

Technical Monograph: 2-Chloro-1,3-difluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *2-Chloro-1,3-difluoro-5-nitrobenzene*

CAS No.: *3828-41-9*

Cat. No.: *B1591473*

[Get Quote](#)

CAS Number: 3828-41-9 Synonyms: 4-Chloro-3,5-difluoronitrobenzene (IUPAC preferred based on priority), 1-Chloro-2,6-difluoro-4-nitrobenzene.[1]

Part 1: Chemical Architecture & The Regioselectivity Paradox

For the synthetic chemist, CAS 3828-41-9 represents a unique electronic scaffold.[1] It is not merely a building block but a study in competing directing effects.[1]

The Electronic Landscape

The molecule features a benzene ring substituted with three distinct electronegative functionalities arranged in a specific symmetry:[1]

- Position 1 & 3 (Fluorine): Highly electronegative, inductively withdrawing (-I), but resonance donating (+R).[1] Crucially, they are meta to the nitro group.[1]

- Position 2 (Chlorine): Inductively withdrawing, but less so than fluorine.[1] It is para to the nitro group.[1]
- Position 5 (Nitro): The master controller.[1] A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic attack.[1]

The Mechanistic Paradox

In standard Nucleophilic Aromatic Substitution (

), fluoride is typically a superior leaving group to chloride (

) due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate.[1]

However, this rule only applies when the halogen is ortho or para to the activating group.[1]

In CAS 3828-41-9:

- The Fluorines are meta to the Nitro group (unactivated).[1]
- The Chlorine is para to the Nitro group (highly activated).[1]

Conclusion: Contrary to general trends, the Chlorine atom is the primary leaving group in this molecule.[1] This regiochemical fidelity allows researchers to displace the chlorine with nucleophiles (amines, alkoxides) while retaining the two fluorine atoms—a critical feature for synthesizing difluorinated bioactive scaffolds.[1]

Part 2: Synthesis & Production Protocols

The synthesis of **2-Chloro-1,3-difluoro-5-nitrobenzene** is classically achieved via electrophilic aromatic substitution (Nitration).[1]

Core Synthesis: Nitration of 2,6-Difluorochlorobenzene

Reaction Logic: The precursor, 2,6-difluorochlorobenzene, directs the incoming nitro group to the position para to the chlorine.[1] Although halogens are deactivators, the combined directing effects and steric accessibility favor the 4-position (relative to Cl).[1]

Optimized Laboratory Protocol

- Reagents: 2,6-Difluorochlorobenzene (1.0 eq), Fuming Nitric Acid (, 1.1 eq), Sulfuric Acid (, solvent/catalyst).[1]
- Apparatus: 3-neck round bottom flask, internal thermometer, dropping funnel, ice bath.[1]

Step-by-Step Methodology:

- Charge: Place 2,6-difluorochlorobenzene into the flask. Add concentrated (approx. 3-4 volumes relative to substrate) while stirring. Cool to 0–5°C.[1]
- Nitration: Prepare a mixed acid solution (/). Add this dropwise to the reaction mixture.
 - Critical Control: Maintain internal temperature below 40°C. Exceeding this risks dinitration or thermal runaway.[1]
- Digestion: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[1]
- Quench: Pour the reaction mass slowly onto crushed ice (exothermic!). The product will precipitate as a pale yellow solid or oil.[1]
- Workup: Extract with Dichloromethane (DCM). Wash organic layer with water, then saturated (to remove acid traces), and finally brine.[1]
- Purification: Recrystallize from Ethanol/Water or distill under reduced pressure if liquid.[1]

Key Physical Data:

Property	Value
Melting Point	41–42 °C
Boiling Point	~239 °C (at 760 mmHg)
Density	1.591 g/cm ³

| Appearance | Pale yellow crystalline solid or oil (supercools easily) [\[1\]](#)

Part 3: Reactivity & Applications (The "How-To")

This section details the two primary divergent pathways for using CAS 3828-41-9 in drug discovery.

Pathway A: Displacement (Retention of Fluorines)

Used to synthesize 4-amino-3,5-difluoronitrobenzene derivatives. [\[1\]](#)

- Reagent: Primary or Secondary Amine (e.g., Morpholine, Aniline). [\[1\]](#)
- Conditions: Polar aprotic solvent (DMF, DMSO, or NMP), Base (or TEA), 80–100°C. [\[1\]](#)
- Mechanism: The amine attacks C-2 (bearing Cl). [\[1\]](#) The Meisenheimer complex is stabilized by the Para-Nitro group. [\[1\]](#) Chloride is ejected. [\[1\]](#)
- Utility: Creates difluoro-substituted aniline cores found in kinase inhibitors. [\[1\]](#)

Pathway B: Hydrodechlorination (Synthesis of 3,5-Difluoroaniline)

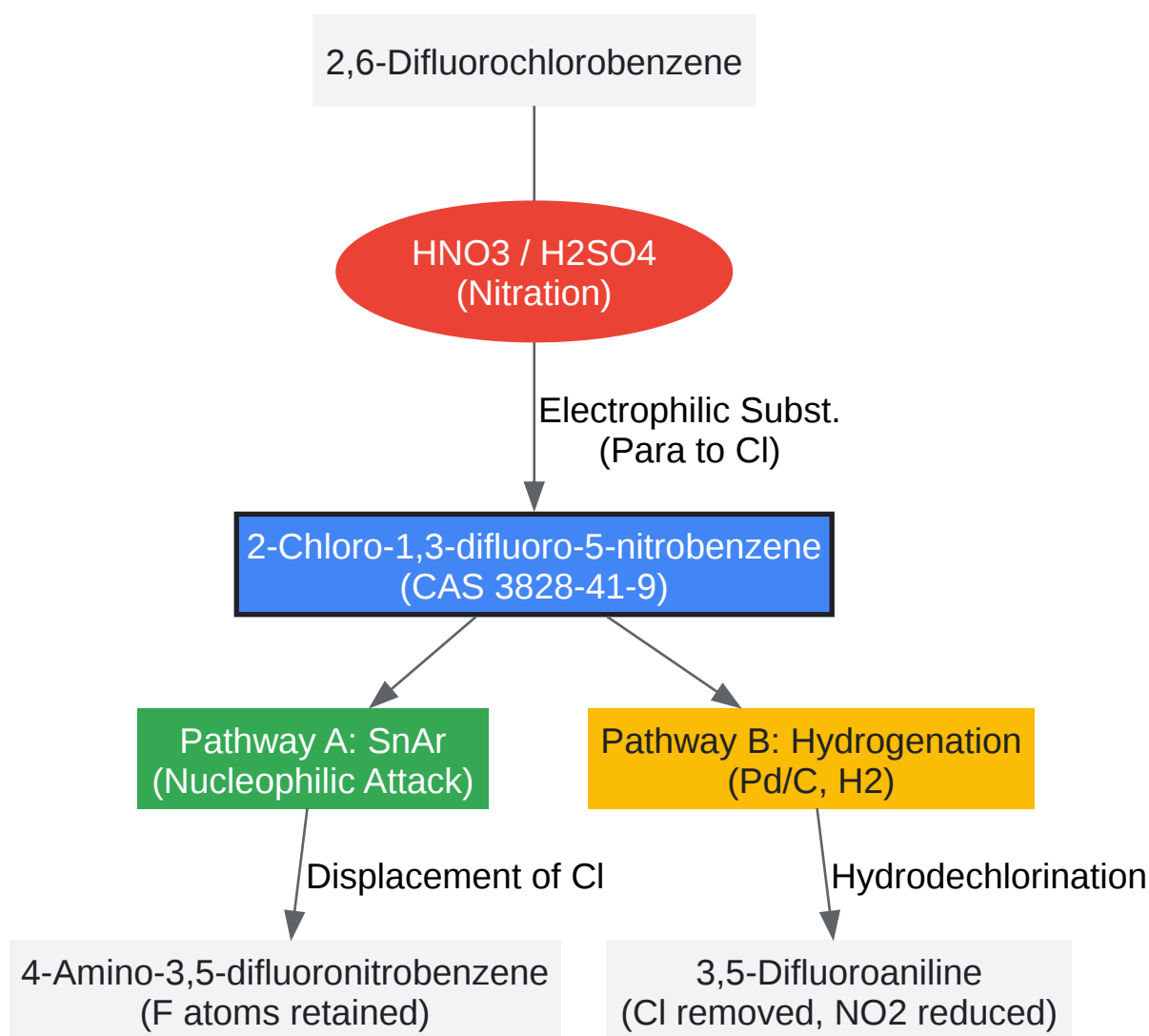
Used to remove the chlorine and reduce the nitro group simultaneously, yielding 3,5-difluoroaniline, a high-value agrochemical intermediate. [\[1\]](#)

- Reagent:
gas, Pd/C catalyst. [\[1\]](#)[\[2\]](#)[\[3\]](#)

- Conditions: Ethanol/Methanol, mild pressure (1–5 bar), Base (NaOAc to scavenge HCl).
- Mechanism: Catalytic hydrogenation reduces
to
and cleaves the
bond (hydrodechlorination).[1]
- Note: If retention of Chlorine is desired during reduction, specialized catalysts (e.g., Pt/C or Sulfided Pt) and acidic conditions must be used to prevent dechlorination.[1]

Visualization: Synthesis & Reactivity Flow

The following diagram illustrates the synthesis of the core and its divergent downstream applications.



[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow showing the generation of CAS 3828-41-9 and its two primary application pathways.

Part 4: Safety & Handling (E-E-A-T)

Working with nitro-halogenated aromatics requires strict adherence to safety protocols.

- Energetics: Nitro compounds can be shock-sensitive or thermally unstable, especially during distillation.[1] Never distill to dryness.
- Toxicity:

- H302: Harmful if swallowed.[1]
- H315/H319: Causes skin and severe eye irritation.[1]
- Absorption: Nitroaromatics are readily absorbed through the skin, leading to methemoglobinemia (cyanosis).[1] Double-gloving (Nitrile) is mandatory.[1]
- Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong alkalis in waste streams to avoid uncontrolled exothermic hydrolysis.[1]

References

- ChemicalBook. (2023).[1] **2-Chloro-1,3-difluoro-5-nitrobenzene** Properties and Safety. [Link](#)
- National Institutes of Health (NIH) - PubChem. (2021).[1] Nucleophilic Substitutions on Aromatic Systems. [Link](#)
- Vapourtec. (2021).[1] Continuous Flow Synthesis of Fluoro-nitrobenzene Intermediates. [Link](#)
- Google Patents. (1994).[1] Process for preparing 3,5-difluoroaniline (US5294742A).[1][4] [Link](#)
- Fisher Scientific. (2021).[1] Safety Data Sheet: Chlorofluoronitrobenzene Derivatives. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. JPS63156756A - Production of 3,4-difluoronitrobenzene - Google Patents [patents.google.com]
- 2. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 3. 2,6-二氟-4-硝基苯酚 - CAS号 658-07-1 - 摩熵化学 [molaid.com]

- [4. patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](https://patentimages.storage.googleapis.com)
- To cite this document: BenchChem. [Technical Monograph: 2-Chloro-1,3-difluoro-5-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1591473/docs#technical-monograph-2-chloro-1-3-difluoro-5-nitrobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)